molecular formula C6H7KN2O3S B14438293 Benzenesulfonic acid, 2,5-diamino-, monopotassium salt CAS No. 77847-12-2

Benzenesulfonic acid, 2,5-diamino-, monopotassium salt

Cat. No.: B14438293
CAS No.: 77847-12-2
M. Wt: 226.30 g/mol
InChI Key: WRFPRPDYXWUOEK-UHFFFAOYSA-M
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Description

Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is a chemical compound with the molecular formula C6H7KN2O3S. It is a derivative of benzenesulfonic acid, where two amino groups are substituted at the 2 and 5 positions of the benzene ring, and the sulfonic acid group is neutralized with potassium. This compound is known for its applications in dye synthesis and various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2,5-diamino-, monopotassium salt typically involves the sulfonation of 2,5-diaminobenzene. The process begins with the nitration of benzene to form dinitrobenzene, followed by reduction to yield 2,5-diaminobenzene. This intermediate is then subjected to sulfonation using concentrated sulfuric acid to produce 2,5-diaminobenzenesulfonic acid. Finally, the sulfonic acid is neutralized with potassium hydroxide to form the monopotassium salt .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors for nitration, reduction, and sulfonation steps, followed by crystallization and purification to obtain the final product. The reaction conditions are optimized to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,5-diamino-, monopotassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzenesulfonic acid, 2,5-diamino-, monopotassium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2,5-diamino-, monopotassium salt involves its interaction with molecular targets through its amino and sulfonic acid groups. These functional groups can form hydrogen bonds and ionic interactions with enzymes and other biomolecules, influencing their activity and stability. The compound can also participate in redox reactions, altering the oxidative state of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonic acid, 2,5-diamino-, monopotassium salt is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both amino and sulfonic acid groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in various fields .

Properties

CAS No.

77847-12-2

Molecular Formula

C6H7KN2O3S

Molecular Weight

226.30 g/mol

IUPAC Name

potassium;2,5-diaminobenzenesulfonate

InChI

InChI=1S/C6H8N2O3S.K/c7-4-1-2-5(8)6(3-4)12(9,10)11;/h1-3H,7-8H2,(H,9,10,11);/q;+1/p-1

InChI Key

WRFPRPDYXWUOEK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)[O-])N.[K+]

Related CAS

88-45-9 (Parent)

Origin of Product

United States

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